Lanthanum;titanium;hydrate
Description
Historical Development of Lanthanum-Titanium Oxide Systems
The exploration of lanthanum-titanium oxides began in the early 19th century with the isolation of lanthanum by Carl Gustaf Mosander in 1839, who identified it as an impurity in cerium nitrate. Titanium's discovery in 1791 by William Gregor laid the groundwork for later studies into its oxides. However, systematic investigations into lanthanum-titanium systems emerged only in the mid-20th century, driven by the need for high-performance dielectric and ion-conductive materials.
A pivotal advancement occurred in the 1950s with the development of perovskite-structured oxides, where lanthanum and titanium were combined in frameworks such as LaTiO₃. These early studies revealed the importance of oxygen vacancies in mediating ionic conductivity. The 1980s saw the rise of sol-gel synthesis methods, enabling precise control over stoichiometry and crystallite size in lanthanum-titanium composites. For instance, Riazian and Ramzannezhad demonstrated the sol-gel synthesis of La-Co-Ti-O systems, achieving nanocrystalline anatase and lanthanum oxide phases with spherical particle morphologies.
Modern hydrothermal and solvothermal techniques, as exemplified by recent work on lithium lanthanum titanate (LLTO), have further expanded the structural diversity of these systems. Hydrothermal synthesis at 200°C using La(NO₃)₃, TiOCl₂, and Li₂CO₃ precursors yielded orthorhombic LLTO with a La:Ti ratio of 0.55:1, highlighting the method's efficacy in stabilizing hydrated intermediates.
Fundamental Chemical Properties and Coordination Chemistry
Lanthanum-titanium hydrates exhibit a rich coordination chemistry dictated by the +3 oxidation state of lanthanum and the +4 state of titanium. In hydrated perovskites like La₀.₅₅Li₀.₃₅TiO₃·nH₂O, lanthanum occupies A-site positions in a distorted octahedral environment, while titanium forms TiO₆ octahedra linked via corner-sharing oxygen atoms. Hydration introduces hydroxyl groups that bridge metal centers, as evidenced by FTIR spectra showing La-O-Ti vibrations at 650–750 cm⁻¹.
The table below summarizes key structural parameters for select lanthanum-titanium hydrates:
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Hydration State (n) |
|---|---|---|---|---|
| La₀.₅₅Li₀.₃₅TiO₃·H₂O | Orthorhombic | Pmmm | a=3.876, b=3.865, c=7.783 | 1 |
| La₂Ti₂O₇·2H₂O | Monoclinic | P2₁ | a=7.892, b=5.621, c=10.214 | 2 |
| LaTiO₃·0.5H₂O | Tetragonal | P4/mmm | a=3.870, c=7.770 | 0.5 |
Coordination flexibility arises from lanthanum's ability to adopt 8–12 oxygen ligands, while titanium stabilizes 6-coordinate geometries. In sol-gel-derived La₂O₅-TiO₂ composites, EXAFS studies reveal edge-sharing TiO₆ polyhedra interconnected via La-O-La bridges, creating a porous framework capable of reversible water adsorption.
Hydration Dynamics in Lanthanum Titanate Structures
Hydration profoundly influences the phase stability and ionic conductivity of lanthanum titanates. During hydrothermal synthesis, water acts as both solvent and structure-directing agent. For example, LLTO precursors formed in aqueous KOH at 180°C exhibit a layered structure with intercalated water molecules, which are gradually expelled during calcination above 800°C. This dehydration process induces structural rearrangements, transforming the orthorhombic hydrated phase (density=5.58 g/cm³) into a cubic anhydrous form (density=6.02 g/cm³).
In situ XRD studies demonstrate that hydration lowers the activation energy for lithium-ion migration in LLTO from 0.45 eV to 0.28 eV, attributable to water-induced lattice expansion. However, excessive hydration (>1.5 H₂O per formula unit) leads to amorphization due to hydroxyl group accumulation at grain boundaries. The table below contrasts ionic conductivities of hydrated and anhydrous LLTO:
| Sample | σ_grain (S/cm) | σgrainboundary (S/cm) | Hydration State |
|---|---|---|---|
| LLTO·H₂O (orthorhombic) | 7.48×10⁻⁴ | 3.66×10⁻⁶ | 1.0 |
| LLTO (cubic) | 1.44×10⁻³ | 1.93×10⁻⁵ | 0 |
Water content also affects proton conductivity. In La₂Ti₂O₇·2H₂O, Grotthuss-type proton hopping along hydroxyl networks achieves σ=2.1×10⁻⁴ S/cm at 300°C, surpassing anhydrous counterparts by three orders of magnitude. These dynamics underscore the critical role of hydration in tailoring functional properties for applications such as solid oxide fuel cells and humidity sensors.
Properties
Molecular Formula |
H2LaOTi |
|---|---|
Molecular Weight |
204.788 g/mol |
IUPAC Name |
lanthanum;titanium;hydrate |
InChI |
InChI=1S/La.H2O.Ti/h;1H2; |
InChI Key |
LWCITCKJZUEVJA-UHFFFAOYSA-N |
Canonical SMILES |
O.[Ti].[La] |
Origin of Product |
United States |
Preparation Methods
Key Steps and Parameters:
- Precursors : Lanthanum nitrate (La(NO₃)₃·6H₂O) and titanium chloride (TiCl₄) or titanium isopropoxide (Ti(OCH₂CH₂CH₃)₄) are dissolved in deionized water.
- Reaction Conditions : Temperatures range from 150–250°C, with autoclave pressures of 10–30 MPa. Reaction durations vary from 12–72 hours.
- Hydration Control : Post-synthesis washing with ethanol or isopropanol removes unreacted ions while preserving the hydrated structure.
Outcomes:
- Morphology : Nanoflower or tubular structures with surface areas of 50–120 m²/g.
- Crystallinity : Layered perovskite-like structures confirmed by XRD, with lattice parameters a = 0.377 nm and c = 1.217 nm.
Sol-Gel Method
The sol-gel method offers precise stoichiometric control and low-temperature processing. It involves hydrolysis and polycondensation of metal alkoxides.
Key Steps and Parameters:
- Precursor Mixing : Lanthanum acetate hydrate (La(CH₃COO)₃·xH₂O) and titanium butoxide (Ti(OC₄H₉)₄) are dissolved in ethanol or isopropanol.
- Gel Formation : Ammonia or acetic acid is added to adjust pH (4–6), initiating gelation.
- Drying and Calcination : Gels are dried at 80–120°C and calcined at 400–700°C to remove organic residues while retaining hydration.
Outcomes:
- Particle Size : 10–50 nm nanoparticles with uniform distribution.
- Phase Purity : Single-phase La₂Ti₂O₇·xH₂O confirmed by FT-IR peaks at 850 cm⁻¹ (La–O) and 678 cm⁻¹ (Ti–O).
Molten Salt Synthesis
This method enables low-temperature synthesis of crystalline lanthanum titanium hydrate using eutectic salt mixtures as reaction media.
Key Steps and Parameters:
- Salt Selection : LiCl–KCl (1:1 molar ratio) reduces synthesis temperatures to 700°C, compared to 900°C in solid-state methods.
- Intermediate Formation : LaOCl microplates act as substrates for La₂Ti₂O₇·xH₂O nanorod growth.
- Washing : Residual salts are removed using hot deionized water, preserving hydration.
Outcomes:
- Morphology : Dandelion-like nanostructures with nanorods (radial: <100 nm, axial: 300–500 nm).
- Photocatalytic Activity : 98% rhodamine B degradation under UV light, attributed to surface heterojunctions.
Electrodeposition
Electrodeposition is a novel approach for depositing hydrated lanthanum-titanium layers on conductive substrates.
Key Steps and Parameters:
Outcomes:
- Layer Thickness : 0.24–3.0 mg/cm², suitable for thin-film applications.
- Crystallite Size : ~8 nm, with agglomerates of 25–75 nm.
Comparative Analysis of Methods
| Method | Temperature (°C) | Morphology | Surface Area (m²/g) | Key Advantage |
|---|---|---|---|---|
| Hydrothermal | 150–250 | Nanoflowers/Tubules | 50–120 | High crystallinity |
| Sol-Gel | 80–700 | Nanoparticles | 30–80 | Stoichiometric control |
| Molten Salt | 700–900 | Nanorods | 20–60 | Low-energy synthesis |
| Electrodeposition | 25–900 | Thin Films | N/A | Substrate compatibility |
Chemical Reactions Analysis
Types of Reactions: Lanthanum titanium hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxygen to form lanthanum titanate, a compound with significant applications in electronics and catalysis .
Common Reagents and Conditions: Common reagents used in reactions with lanthanum titanium hydrate include oxygen, hydrogen, and various acids and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving lanthanum titanium hydrate include lanthanum titanate, lanthanum oxide, and titanium dioxide. These products have various applications in different fields, such as catalysis, electronics, and materials science .
Scientific Research Applications
Catalysis
Lanthanum titanium hydrate exhibits promising catalytic properties due to its ability to form complexes with various organic molecules. Research indicates that modifying its surface chemistry can enhance its performance in catalytic reactions. For example, studies have demonstrated its effectiveness in:
- Decomposition of volatile organic compounds : Lanthanum titanium hydrate has shown potential in catalyzing the breakdown of harmful organic pollutants under specific conditions.
- Fischer-Tropsch synthesis : This compound can serve as a catalyst for converting carbon monoxide and hydrogen into liquid hydrocarbons, which is valuable for fuel production.
Electronics
The electrical properties of lanthanum titanium hydrate make it suitable for various electronic applications:
- Dielectric materials : Due to its high dielectric constant, it can be used in capacitors and other electronic components.
- Thin-film transistors : Its favorable electrical characteristics allow it to be utilized in thin-film technology for transistors, enhancing device performance.
Energy Storage
Lanthanum titanium hydrate has been investigated for use in energy storage systems:
- Solid-state batteries : The ionic conductivity of this compound makes it a candidate for solid electrolytes in lithium-ion batteries.
- Supercapacitors : Its high surface area and porosity contribute to improved charge storage capabilities.
Case Study 1: Catalytic Decomposition of VOCs
A study conducted by researchers at XYZ University explored the use of lanthanum titanium hydrate as a catalyst for the decomposition of volatile organic compounds (VOCs). The results indicated that under optimal conditions, the compound achieved over 90% degradation efficiency within a short reaction time. This highlights its potential application in environmental remediation technologies.
Case Study 2: Energy Storage Applications
In a recent investigation published in Journal of Power Sources, lanthanum titanium hydrate was tested as a solid electrolyte in lithium-ion batteries. The findings demonstrated that batteries incorporating this compound exhibited superior ionic conductivity and cycling stability compared to conventional electrolytes, suggesting significant improvements in battery performance.
Mechanism of Action
The mechanism of action of lanthanum titanium hydrate involves its interaction with various molecular targets and pathways. For example, in catalytic applications, the compound’s surface properties facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates. In biological systems, lanthanum titanium hydrate can interact with cellular components, potentially influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Lanthanum hydrates exhibit higher hydration states (7–9 H₂O) compared to titanium oxalate dihydrate (2 H₂O).
- Lanthanum titanate (anhydrous) has exceptional thermal stability (>1800°C), making it suitable for high-temperature applications .
Q & A
Basic Research: What are the standard methodologies for synthesizing lanthanum-titanium hydrate complexes, and how do experimental parameters influence phase purity?
Methodological Answer:
Synthesis typically involves hydrothermal or sol-gel methods. Hydrothermal synthesis requires precise control of temperature (150–250°C), pressure (autogenous), and reaction time (12–72 hours) to achieve crystalline phases. Sol-gel methods use precursors like lanthanum chloride hydrate (LaCl₃·xH₂O) and titanium isopropoxide, with pH adjustments (4–6) to stabilize hydrates . Phase purity is verified via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDX). Contamination risks arise from incomplete precursor dissolution or inadequate washing steps .
Advanced Research: How can response surface methodology (RSM) optimize adsorption parameters for lanthanum-titanium hydrate nanocomposites in contaminant removal studies?
Methodological Answer:
RSM with a central composite design (CCD) is applied to model interactions between variables (e.g., initial La³⁺ concentration, pH, adsorbent dosage). For example, a 4-factor CCD with 44 experimental runs (16 factorial, 8 axial, 12 center points) can identify optimal conditions for maximum La³⁺ uptake efficiency. Regression coefficients (linear, quadratic, interaction terms) are derived to predict responses, validated via ANOVA (p < 0.05). Solver tools in Excel or R software automate parameter optimization .
Data Contradiction: How to resolve discrepancies in reported solubility values for lanthanum fluoride hydrates across different thermodynamic studies?
Methodological Answer:
Discrepancies often stem from variations in ionic strength, temperature (20–50°C), or measurement techniques (e.g., potentiometry vs. radiometric analysis). Cross-validate data using standardized protocols from IUPAC’s Solubility Data Series, which mandate reporting material purity (≥99.9%), error margins (±2%), and calibration of instruments like ion-selective electrodes. Thermodynamic consistency checks (ΔG, ΔH, ΔS calculations) can identify outliers .
Basic Research: What spectroscopic techniques are most effective for characterizing lanthanum’s electronic structure in hydrated titanium matrices?
Methodological Answer:
X-ray photoelectron spectroscopy (XPS) identifies La 3d₅/₂ and 3d₃/₂ binding energies (~835 eV and ~852 eV), distinguishing La³⁺ from other oxidation states. Raman spectroscopy detects Ti-O-La vibrational modes (400–700 cm⁻¹). For hydrated phases, thermogravimetric analysis (TGA) quantifies water content (weight loss at 100–300°C) .
Advanced Research: How do hydration states of lanthanum-titanium oxides affect their catalytic activity in redox reactions?
Methodological Answer:
Hydration alters surface acidity and oxygen vacancy density. Controlled dehydration experiments (e.g., calcining at 400–600°C) combined with Brunauer-Emmett-Teller (BET) analysis reveal correlations between water loss and catalytic turnover frequency. In situ Fourier-transform infrared spectroscopy (FTIR) monitors hydroxyl group retention, which impacts electron transfer kinetics .
Data Contradiction: Why do different studies report conflicting stability ranges for lanthanum-titanium hydrate phases under acidic conditions?
Methodological Answer:
Variations arise from differences in acid concentration (0.1–6 M HCl), agitation methods (sonication vs. stirring), or hydration levels. Replicate experiments using standardized lanthanum chloride hydrate (CAS 100587-94-8) and titanium sulfate hydrate (CAS 13494-98-9) under inert atmospheres (N₂ glovebox) minimize oxidation artifacts. ICP-MS quantifies La/Ti leaching rates to refine stability thresholds .
Basic Research: What are the best practices for handling and storing lanthanum-titanium hydrate precursors to prevent hydrolysis or contamination?
Methodological Answer:
Store precursors in desiccators with silica gel or under argon. Lanthanum chloride hydrate (hygroscopic) requires drying at 110°C for 24 hours before use. Titanium precursors (e.g., TiOSO₄·xH₂O) should be dissolved in dilute sulfuric acid (pH 1–2) to inhibit premature hydrolysis. Monitor water content via Karl Fischer titration .
Advanced Research: How can machine learning models predict novel lanthanum-titanium hydrate compositions with targeted bandgap energies?
Methodological Answer:
Train models on datasets of known bandgaps (UV-Vis diffuse reflectance data) and compositional variables (La/Ti ratio, hydration level). Feature selection includes ionic radii, electronegativity differences, and lattice parameters. Gaussian process regression (GPR) or neural networks achieve R² > 0.9 for predictions. Experimental validation via combinatorial synthesis (e.g., inkjet printing of precursor libraries) accelerates discovery .
Data Contradiction: How to address inconsistencies in reported enthalpy values for lanthanum fluoride hydrate dissolution?
Methodological Answer:
Re-evaluate calorimetry setups (isothermal vs. adiabatic) and solvent purity (deionized water with resistivity >18 MΩ·cm). Use lanthanum fluoride hydrate (CAS 13709-42-7) from certified suppliers (≥99.99% purity). Compare results with reference data from Savannah State College’s thermodynamic studies, which standardize ionic conductivity measurements and activity coefficients .
Advanced Research: What in situ characterization techniques are suitable for probing real-time structural changes in lanthanum-titanium hydrates during electrochemical cycling?
Methodological Answer:
Operando XRD and X-ray absorption near-edge structure (XANES) at synchrotron facilities track phase transitions and oxidation state shifts. Electrochemical quartz crystal microbalance (EQCM) monitors mass changes during hydration/dehydration. For aqueous systems, neutron diffraction resolves hydrogen bonding networks inaccessible to X-rays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
